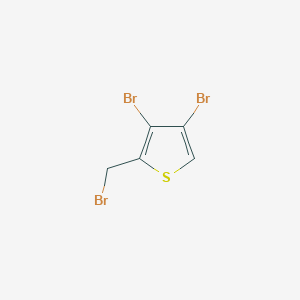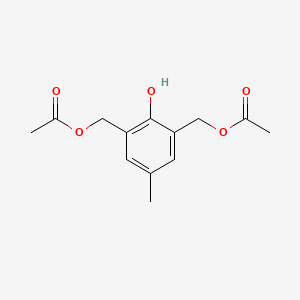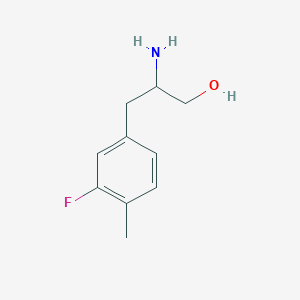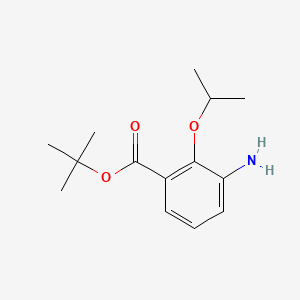
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro-substituted aromatic ring, and two methoxy groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety: The protected amino group is then reacted with a suitable precursor to form the acetic acid moiety.
Introduction of the Chloro and Methoxy Groups: The aromatic ring is functionalized with chloro and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography may also be employed.
化学反応の分析
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The chloro and methoxy groups may influence the compound’s reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid: Lacks the methoxy groups.
2-((Tert-butoxycarbonyl)amino)-2-(3,4-dimethoxyphenyl)acetic acid: Lacks the chloro group.
2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid: Lacks the Boc protecting group.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is unique due to the combination of the Boc protecting group, chloro substitution, and methoxy groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H20ClNO6 |
|---|---|
分子量 |
345.77 g/mol |
IUPAC名 |
2-(2-chloro-3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H20ClNO6/c1-15(2,3)23-14(20)17-11(13(18)19)8-6-7-9(21-4)12(22-5)10(8)16/h6-7,11H,1-5H3,(H,17,20)(H,18,19) |
InChIキー |
JWCJZEWEZWHSHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=C(C(=C(C=C1)OC)OC)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)




